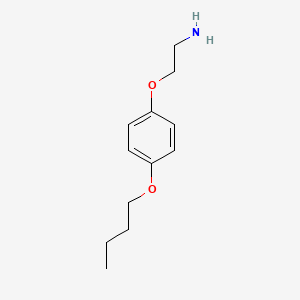

2-(4-Butoxyphenoxy)ethanamine

Description

2-(4-Butoxyphenoxy)ethanamine is a substituted phenethylamine derivative characterized by a phenoxy group substituted with a butoxy chain at the para position of the benzene ring. The butoxy group (C₄H₉O) distinguishes it from shorter alkoxy-substituted analogs (e.g., methoxy, ethoxy) and influences its lipophilicity, electronic profile, and steric effects .

Properties

IUPAC Name |

2-(4-butoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-9-14-11-4-6-12(7-5-11)15-10-8-13/h4-7H,2-3,8-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUKHUBFWKFFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenoxy)ethanamine typically involves the reaction of 4-butoxyphenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

Step 1: 4-Butoxyphenol reacts with ethylene oxide in the presence of a base to form 2-(4-Butoxyphenoxy)ethanol.

Step 2: The resulting 2-(4-Butoxyphenoxy)ethanol undergoes amination with ammonia or an amine source to yield 2-(4-Butoxyphenoxy)ethanamine.

Industrial Production Methods

In industrial settings, the production of 2-(4-Butoxyphenoxy)ethanamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-Butoxyphenoxy)ethanamine has garnered attention in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural feature is the 4-butoxyphenoxy moiety. Comparisons with similar phenethylamines highlight how substituent variations impact molecular properties:

| Compound Name | Substituents | Key Functional Differences |

|---|---|---|

| 2-(4-Butoxyphenoxy)ethanamine | 4-butoxyphenoxy | Long alkoxy chain increases lipophilicity. |

| 2-(4-Phenoxyphenyl)ethanamine | 4-phenoxyphenyl | Lacks alkoxy chain; phenyl ether group. |

| 2-(4-Methoxyphenyl)-N-methylethanamine | 4-methoxyphenyl, N-methyl | Shorter methoxy group; tertiary amine. |

| 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine) | 4-bromo-2,5-dimethoxyphenyl | Halogen and methoxy groups enhance potency. |

| 25B-NBOMe | N-methoxybenzyl, 4-bromo-2,5-dimethoxyphenyl | NBOMe substitution increases receptor affinity. |

Physicochemical Properties

Quantum molecular descriptors (e.g., HOMO/LUMO energies, dipole moment) and lipophilicity (logP) are critical for understanding bioavailability and receptor interactions. Based on :

- Lipophilicity: The butoxy group’s four-carbon chain likely increases logP compared to methoxy (2C-x) or phenoxy () analogs, enhancing blood-brain barrier penetration .

- Electronic Effects : The electron-donating butoxy group may raise HOMO energy, increasing nucleophilicity and interaction with serotonin receptors .

- Steric Hindrance : The bulky butoxy group could reduce binding affinity compared to smaller substituents (e.g., methoxy in 2C-H) but improve selectivity .

Pharmacological Implications

- Psychoactivity : Substituted phenethylamines like 2C-B and NBOMe derivatives act as serotonin receptor agonists. The butoxy group’s lipophilicity may prolong duration of action but reduce potency compared to halogenated analogs (e.g., 2C-I) .

- This contrasts with methoxy groups, which are more stable .

Table 1: Predicted Molecular Descriptors

Regulatory Status

Substituted phenethylamines are often regulated under analog laws (e.g., U.S. Controlled Substances Act). The butoxy substitution may place this compound under scrutiny if psychoactivity is confirmed, similar to 2C-x and NBOMe derivatives .

Biological Activity

2-(4-Butoxyphenoxy)ethanamine, also known by its CAS number 893618-52-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Butoxyphenoxy)ethanamine features a butoxy group attached to a phenoxy moiety, linked through an ethylamine chain. This structural configuration is hypothesized to influence its interactions with biological targets.

Molecular Formula

- Molecular Formula : C₁₄H₁₉NO₂

- Molecular Weight : 235.31 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white powder |

The biological activity of 2-(4-Butoxyphenoxy)ethanamine can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and homeostasis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress.

Research Findings

- Neuroprotective Effects : In vitro studies have indicated that 2-(4-Butoxyphenoxy)ethanamine can protect neuronal cells from apoptosis induced by oxidative stress. This was demonstrated through assays measuring cell viability and apoptosis markers such as caspase activation.

- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains, suggesting potential applications in antimicrobial therapies. The minimum inhibitory concentration (MIC) values were determined through standard dilution methods.

- Anti-inflammatory Properties : Research has indicated that 2-(4-Butoxyphenoxy)ethanamine can reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Case Study 1: Neuroprotection in Cell Cultures

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with varying concentrations of 2-(4-Butoxyphenoxy)ethanamine resulted in a dose-dependent increase in cell viability following oxidative stress exposure. The findings suggested that the compound could enhance neuronal survival rates.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, 2-(4-Butoxyphenoxy)ethanamine was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and >64 µg/mL for E. coli, highlighting its selective antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.